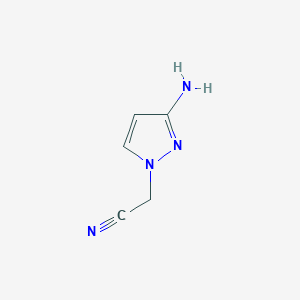

2-(3-amino-1H-pyrazol-1-yl)acetonitrile

Vue d'ensemble

Description

“2-(3-amino-1H-pyrazol-1-yl)acetonitrile” is a chemical compound with the molecular formula C5H6N4. It has a molecular weight of 122.13 . This compound is used in research and is considered a heterocyclic building block .

Molecular Structure Analysis

The molecular structure of “2-(3-amino-1H-pyrazol-1-yl)acetonitrile” consists of a pyrazole ring attached to an acetonitrile group . The InChI code for this compound is 1S/C5H6N4/c6-2-4-9-3-1-5(7)8-9/h1,3H,4H2,(H2,7,8) .Physical And Chemical Properties Analysis

“2-(3-amino-1H-pyrazol-1-yl)acetonitrile” is a powder that should be stored in a dark place, under an inert atmosphere, at 2-8°C . The compound’s boiling point is not specified .Applications De Recherche Scientifique

Synthesis of Pyrazole Derivatives

McFadden and Huppatz (1991) discussed the synthesis of pyrazole derivatives including 1-(5-Aminopyrazol-4-yl)alkan-1-ones and 5-alkylpyrazole-4-carbonitriles. They emphasized that the solvent used and the nature of substituents on the acrylonitrile and hydrazine reactants significantly influence the ratios of pyrazole products formed. Notably, the formation of pyrazole-4-carbonitriles is favored by using acetic acid as the solvent (McFadden & Huppatz, 1991).

Synthesis of Imidazo[1,2-a]pyridines

In the study of water-mediated hydroamination and silver-catalyzed aminooxygenation, Mohan et al. (2013) reported the synthesis of methylimidazo[1,2-a]pyridines without the need for a deliberate addition of catalyst. They also synthesized imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline under similar conditions, highlighting the versatility of the process (Mohan, Rao, & Adimurthy, 2013).

Antioxidant Properties

El-Mekabaty (2015) conducted research on the synthesis of heterocycles incorporating the pyrazolo-[3,4-D]pyrimidin-4-one moiety, using 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile as a key intermediate. Notably, two compounds from the synthesized series exhibited antioxidant activity comparable to that of ascorbic acid, indicating potential biological significance (El‐Mekabaty, 2015).

Spectrophotometric Analysis

Al-Attas et al. (2009) developed a spectrophotometric method for the determination of amino heterocyclic donors, including the study of charge transfer interactions. Their research provides insights into the quantitative analysis of such compounds and the factors influencing their interactions (Al-Attas, Habeeb, & Al-Raimi, 2009).

Safety And Hazards

This compound is associated with several hazard statements, including H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Propriétés

IUPAC Name |

2-(3-aminopyrazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4/c6-2-4-9-3-1-5(7)8-9/h1,3H,4H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHPTDNLLKXCTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-amino-1H-pyrazol-1-yl)acetonitrile | |

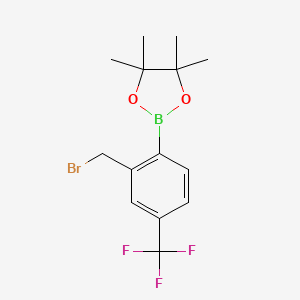

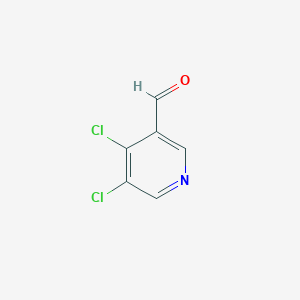

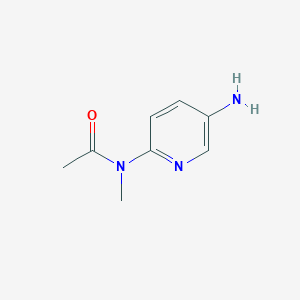

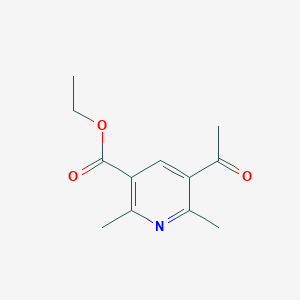

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Iodo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1526677.png)

![1-Ethyl-4-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine](/img/structure/B1526679.png)

![1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1526687.png)